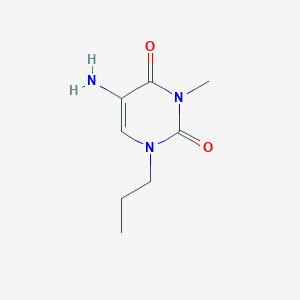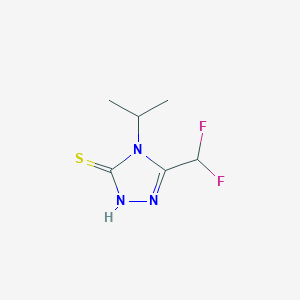
5-Amino-3-methyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-methyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic organic compound with the molecular formula C₈H₁₃N₃O₂ It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-propylurea with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-methyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Amino-3-methyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-methyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Similar structure but with different substituents.
5-Amino-3-ethyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
5-Amino-3-methyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C8H13N3O2 |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
5-amino-3-methyl-1-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2/c1-3-4-11-5-6(9)7(12)10(2)8(11)13/h5H,3-4,9H2,1-2H3 |
Clave InChI |
SKIXAXMAOQSLBG-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C(C(=O)N(C1=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-one](/img/structure/B13167720.png)








